![molecular formula C13H13F3O2 B12283086 2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester](/img/structure/B12283086.png)
2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate is a chemical compound known for its unique structural features and significant applications in various fields. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor with ethyl diazoacetate in the presence of a catalyst. The reaction conditions often include:
Catalyst: Rhodium or copper-based catalysts are commonly used.
Solvent: Dichloromethane or toluene.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Ethyl(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of Ethyl(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate certain pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl ketones: Known for their stability and biological activity.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used extensively in organic transformations and as catalysts.
Uniqueness
Ethyl(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate stands out due to its cyclopropane ring, which imparts unique steric and electronic properties. This structural feature differentiates it from other trifluoromethyl-containing compounds and contributes to its distinct reactivity and applications.
Propiedades
Fórmula molecular |
C13H13F3O2 |
|---|---|
Peso molecular |
258.24 g/mol |
Nombre IUPAC |
ethyl 2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H13F3O2/c1-2-18-12(17)11-7-10(11)8-3-5-9(6-4-8)13(14,15)16/h3-6,10-11H,2,7H2,1H3 |
Clave InChI |
VPHPHSVJFWYZTB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC1C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 4-[(4-aminocyclohexyl)methyl]-](/img/structure/B12283003.png)
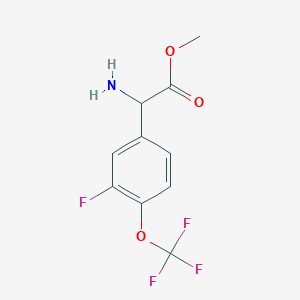
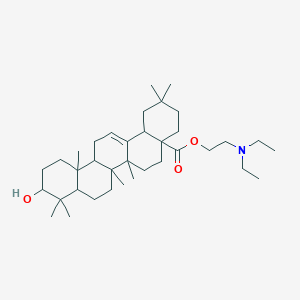
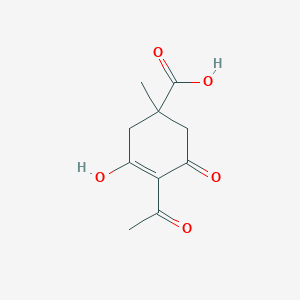
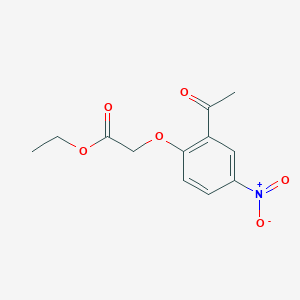
![Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12283042.png)
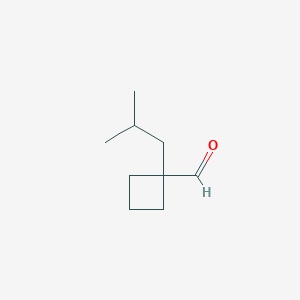


![2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol](/img/structure/B12283062.png)
![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B12283066.png)
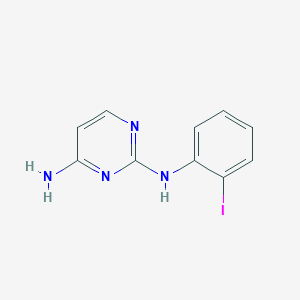
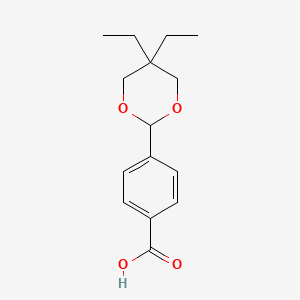
![Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12283101.png)
